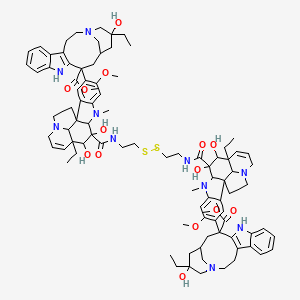

Bis-vds

説明

特性

CAS番号 |

66759-69-1 |

|---|---|

分子式 |

C90H116N10O14S2 |

分子量 |

1626.1 g/mol |

IUPAC名 |

methyl 17-ethyl-13-[12-ethyl-10-[2-[2-[[12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]ethyldisulfanyl]ethylcarbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C90H116N10O14S2/c1-11-81(107)45-53-47-87(79(105)113-9,69-57(25-35-97(49-53)51-81)55-21-15-17-23-63(55)93-69)61-41-59-65(43-67(61)111-7)95(5)73-85(59)29-37-99-33-19-27-83(13-3,71(85)99)75(101)89(73,109)77(103)91-31-39-115-116-40-32-92-78(104)90(110)74-86(30-38-100-34-20-28-84(14-4,72(86)100)76(90)102)60-42-62(68(112-8)44-66(60)96(74)6)88(80(106)114-10)48-54-46-82(108,12-2)52-98(50-54)36-26-58-56-22-16-18-24-64(56)94-70(58)88/h15-24,27-28,41-44,53-54,71-76,93-94,101-102,107-110H,11-14,25-26,29-40,45-52H2,1-10H3,(H,91,103)(H,92,104) |

InChIキー |

VSRQTVODHBWBAZ-UHFFFAOYSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCSSCCNC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C1=CC(=C(C=C1N2C)OC)C1(CC2CC(CN(C2)CCC2=C1NC1=CC=CC=C21)(CC)O)C(=O)OC)O)O)O)CC)OC)C(=O)OC)O |

正規SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCSSCCNC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C1=CC(=C(C=C1N2C)OC)C1(CC2CC(CN(C2)CCC2=C1NC1=CC=CC=C21)(CC)O)C(=O)OC)O)O)O)CC)OC)C(=O)OC)O |

同義語 |

is(N-ethylidene vindesine)disulfide bis(N-ethylidene vindesine)disulfide, disulfate bis-VDS |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for Bis N Ethylidene Vindesine Disulfide, Disulfate

Precursor Synthesis and Functionalization: Vindesine (B1683056) Derivatization

The initial and most critical step in the synthesis of Bis(N-ethylidene vindesine)disulfide, disulfate is the preparation of a suitable vindesine precursor bearing a thiol functionality. Vindesine, a semisynthetic vinca (B1221190) alkaloid, possesses multiple reactive sites, making regioselective functionalization a primary challenge. pnas.orgnih.govwikipedia.orghmdb.ca The target compound's name implies that the modification occurs at a nitrogen atom via an ethylidene bridge. A plausible synthetic route would involve the N-alkylation of vindesine with a bifunctional reagent containing a protected thiol group.

A potential strategy would be the reaction of vindesine with a halo-ethyl-thioether, such as 2-(tert-butylthio)ethyl bromide. The nitrogen atom in the vindoline (B23647) portion of vindesine is a likely site for such an alkylation. Following the successful N-alkylation, the protecting group on the sulfur atom would be removed to yield the free thiol precursor, N-ethylenethiol-vindesine. The choice of the thiol protecting group is crucial to ensure its stability during the alkylation step and its selective removal without affecting the complex vindesine structure.

Table 1: Potential Thiol-Containing Alkylating Agents for Vindesine Derivatization

| Alkylating Agent | Protecting Group | Deprotection Conditions |

| 2-(Tritylthio)ethyl bromide | Trityl (Trt) | Mild acid (e.g., TFA), Triethylsilane |

| 2-(S-acetylthio)ethyl iodide | Acetyl (Ac) | Base (e.g., NaOMe, NH3) |

| 2-(tert-Butylthio)ethyl bromide | tert-Butyl (tBu) | Reducing agents (e.g., DTT, TCEP) |

This table is illustrative and presents potential reagents for the proposed synthetic step.

Disulfide Bond Formation Techniques: Chemical Coupling Approaches

Once the N-ethylenethiol-vindesine precursor is synthesized, the subsequent step is the formation of the disulfide bond to yield the dimeric product. Several methods are available for the formation of disulfide bonds from thiol precursors, which can be broadly categorized into oxidative coupling and disulfide exchange reactions. researchgate.net

Oxidative coupling involves the direct oxidation of two thiol molecules to form a disulfide bond. This is a widely used method due to its simplicity and efficiency. A variety of oxidizing agents can be employed, each with its own advantages and disadvantages in terms of reaction conditions, selectivity, and yield. biolmolchem.combiolmolchem.comtandfonline.comacs.org For a complex and sensitive substrate like the vindesine derivative, mild and selective oxidizing agents are preferred to avoid unwanted side reactions.

Commonly used oxidants include:

Dimethyl sulfoxide (B87167) (DMSO): Often used in the presence of an acid or an activating agent, DMSO provides a mild and effective method for disulfide bond formation. biolmolchem.combiolmolchem.com

Molecular Oxygen: Air oxidation, sometimes catalyzed by metal complexes, is an environmentally friendly method for disulfide synthesis. acs.org

Halogens: Reagents like iodine (I₂) can efficiently catalyze the oxidation of thiols to disulfides.

Chromium-based reagents: Tripropylammonium chlorochromate has been reported as a mild and efficient reagent for the rapid oxidation of thiols to disulfides with excellent yields. tandfonline.com

Table 2: Comparison of Selected Oxidative Coupling Methods for Disulfide Synthesis

| Oxidizing System | Typical Reaction Conditions | Advantages | Potential Considerations |

| DMSO/HI | Acidic conditions | Good to excellent yields | Requires acidic medium |

| Air/CoOx nanoclusters | Heterogeneous catalyst, aerobic | Environmentally friendly, base-free | Catalyst preparation may be needed |

| Tripropylammonium chlorochromate | Dichloromethane, room temp. | High yields, short reaction times | Stoichiometric use of chromium reagent |

| Iodine (I₂) | Various solvents | Readily available, efficient | Potential for over-oxidation |

This table provides a general comparison of methods based on literature for various thiols and may require optimization for the specific vindesine precursor. biolmolchem.comtandfonline.comacs.org

Disulfide exchange reactions provide a more controlled and often chemoselective method for forming disulfide bonds, particularly for creating unsymmetrical disulfides. nih.govacs.orgwikipedia.org This method involves the reaction of a thiol with an activated disulfide, such as a pyridyl disulfide. acs.org The reaction proceeds through a thiol-disulfide interchange mechanism, which is often rapid and occurs under mild conditions. libretexts.org

For the synthesis of Bis(N-ethylidene vindesine)disulfide, a symmetrical disulfide, an alternative approach could involve activating the thiol precursor itself, for instance, by converting it to a sulfenyl derivative like N-ethylenesulfenyl-3-nitro-2-pyridinesulfenate (Npys). The reaction of this activated intermediate with another molecule of the N-ethylenethiol-vindesine precursor would then yield the desired disulfide dimer. nih.gov This method can be particularly advantageous when dealing with complex molecules where direct oxidation might lead to side products.

Multi-step Synthetic Pathways and Optimization Considerations

Protection of reactive functional groups on vindesine (if necessary): Depending on the regioselectivity of the N-alkylation, it may be necessary to protect other reactive sites on the vindesine molecule.

N-alkylation: Reaction of vindesine (or its protected derivative) with a suitable thiol-containing ethylating agent.

Deprotection of the thiol group: Removal of the sulfur protecting group to unmask the free thiol.

Disulfide bond formation: Dimerization of the thiol precursor via oxidative coupling or disulfide exchange.

Purification: Chromatographic purification of the final product.

Salt formation: Treatment with sulfuric acid to form the disulfate salt.

Optimization of such a multi-step synthesis involves several considerations:

Reaction Conditions: For each step, parameters such as solvent, temperature, reaction time, and stoichiometry of reagents need to be fine-tuned to maximize yield and minimize side products. acs.orgrsc.org

Catalyst Selection: For steps involving catalysis, such as some cross-coupling reactions that could be envisioned for analogue synthesis, screening of different catalysts and ligands is crucial. nih.gov

Purification Strategies: Efficient purification methods are essential to isolate the desired product at each stage, especially given the complexity of the molecules involved.

Process Chemistry: For larger-scale synthesis, considerations such as the use of cost-effective reagents and the potential for flow chemistry can be important. rsc.orgsyrris.jp

Development of Novel Synthetic Routes to Bis(N-ethylidene vindesine)disulfide, Disulfate Analogues

The synthetic framework established for the target compound can be adapted to generate a variety of analogues for structure-activity relationship studies. rroij.com Novel synthetic routes can be explored by:

Varying the Linker: The disulfide bridge can be modified by introducing linkers of different lengths or chemical properties between the vindesine moiety and the sulfur atom. This can be achieved by using different thiol-containing alkylating agents in the initial derivatization step.

Modifying the Vindesine Core: Starting with different derivatives of vindesine could lead to a range of dimeric analogues with potentially different biological activities.

Introducing Different Disulfide Bonds: While the target is a symmetrical disulfide, the principles of disulfide exchange could be applied to synthesize unsymmetrical dimers, where vindesine is linked to another molecule of interest. nih.gov

Employing Modern Synthetic Methodologies: Techniques such as multicomponent reactions could potentially be used to assemble complex precursors in a more efficient manner. nih.gov Furthermore, the development of new disulfide-forming reagents and catalytic systems continues to provide new tools for the synthesis of such complex molecules. nih.govmdpi.com

The synthesis of Bis(N-ethylidene vindesine)disulfide, disulfate and its analogues is a challenging but feasible endeavor that relies on the strategic application of modern synthetic organic chemistry. Careful planning of the synthetic route, with particular attention to precursor synthesis, disulfide bond formation, and control of stereochemistry and regioselectivity, is essential for the successful preparation of these complex molecules.

Chemical Reactivity and Transformation Pathways

Disulfide Bond Cleavage Mechanisms

Information on the specific mechanisms by which the disulfide bond in bis(N-ethylidene vindesine)disulfide undergoes cleavage, including:

Reductive Disulfide Scission (e.g., thiol-disulfide exchange)

Detailed data on reductive cleavage pathways, such as reactions involving thiol-disulfide exchange specific to this compound, were not found.

Oxidative Degradation Pathways

Specific oxidative degradation routes and products of bis(N-ethylidene vindesine)disulfide were not identified in the search results.

Reactions of the N-ethylidene Moieties

Detailed information regarding the chemical reactions characteristic of the N-ethylidene functional groups within the bis(N-ethylidene vindesine)disulfide structure was not available.

Hydrolysis and Solvolysis Phenomena

Specific studies or data describing the hydrolysis and solvolysis behavior and products of bis(N-ethylidene vindesine)disulfide were not found.

Photochemical Transformations and Stability under Irradiation

While there is a brief mention hinting at photochemical studies, detailed information on the specific photochemical transformations and the stability profile of bis(N-ethylidene vindesine)disulfide under various irradiation conditions was not accessible.

Thermal Degradation Profiles and Mechanisms

Specific thermal degradation profiles, decomposition temperatures, and the mechanisms involved in the thermal breakdown of bis(N-ethylidene vindesine)disulfide were not identified.

Reactivity in Diverse Chemical Environments

The reactivity of VCp₂(SCN)₂ and related vanadocene complexes varies significantly depending on the surrounding chemical environment, including the presence of acids, bases, oxidizing agents, reducing agents, and the influence of thermal and photochemical conditions.

Reactivity in Acidic and Basic Environments:

Organometallic compounds, in general, are known to be incompatible with both acids and bases. nih.gov This suggests that VCp₂(SCN)₂, being an organometallic vanadium complex, is likely susceptible to reaction or decomposition in the presence of acidic or basic substances. For instance, bis(cyclopentadienyl)vanadium (B1143444) dichloride, a related vanadocene dihalide, is explicitly stated to be incompatible with acids and bases. nih.gov The interaction with water, particularly in the presence of halogens bonded to the metal center, can lead to the generation of hydrohalic acids nih.gov, indicating potential instability in aqueous environments where pH is not neutral.

Reactivity under Oxidative and Reductive Conditions:

Vanadocene complexes exhibit rich redox chemistry due to the variable oxidation states of vanadium. Organometallics, including vanadocene derivatives, typically act as good reducing agents and are consequently incompatible with oxidizing agents. nih.gov Vanadocene (VCp₂), containing vanadium in the +2 oxidation state, is highly reactive and readily undergoes oxidation. nih.gov Vanadocene complexes with vanadium in the +3 oxidation state can be oxidized to vanadium(IV) derivatives. ereztech.com This indicates that VCp₂(SCN)₂, containing vanadium in the +4 oxidation state, could potentially participate in reduction reactions or be susceptible to strong oxidizing agents. The reduction potential for the V(IV)/V(III) couple in some vanadocene complexes has been reported, suggesting the possibility of reduction under appropriate conditions.

Thermal Decomposition:

Bis(cyclopentadienyl)vanadium dithiocyanate (VCp₂(SCN)₂·0.5 H₂O) has a reported melting point where it sublimes at 150°C and undergoes decomposition. This indicates a limited thermal stability, with elevated temperatures leading to its breakdown. The thermal decomposition pathways of organometallic compounds can involve the cleavage of metal-carbon sigma bonds, potentially generating radical species that can subsequently react to form various products. The specific decomposition products of VCp₂(SCN)₂ would depend on the exact conditions and the surrounding atmosphere. Other vanadocene derivatives also show decomposition upon heating, with decomposition temperatures influenced by the nature of the ancillary ligands.

| Compound | Abbreviation/Formula | Decomposition/Sublimation Temperature (°C) | Note |

| Bis(cyclopentadienyl)vanadium dithiocyanate | VCp₂(SCN)₂·0.5 H₂O | Sublimes at 150 (Decomposes) | |

| Vanadocene ditriflate | VDT | Decomposition starts at 137 | |

| Vanadocene (Bis(η⁵-cyclopentadienyl)vanadium) | VCp₂ / V(C₅H₅)₂ | Melting point 167 | nih.gov |

Photochemical Degradation:

Detailed Research Findings (Summary):

Research on vanadocene complexes highlights their diverse reactivity. Studies have explored their interactions with various ligands, their redox behavior, and their stability under different conditions. For instance, the reaction of vanadocene dichloride with weakly coordinating anions and water leads to the formation of aquated species. The ability of vanadocene derivatives to modulate cellular redox potential has also been noted in biological contexts. The incorporation of different ancillary ligands and substitutions on the cyclopentadienyl (B1206354) rings can influence the stability and reactivity of these complexes.

| Reactivity Aspect | Observations for Vanadocene Complexes (including VCp₂(SCN)₂) | Relevant Data/Findings |

| Acid/Base Sensitivity | Generally incompatible with acids and bases. nih.gov Potential for decomposition or reaction in non-neutral aqueous environments. | Bis(cyclopentadienyl)vanadium dichloride incompatible with acids and bases. nih.gov Generation of hydrohalic acids from halogenated organometallics and water. nih.gov |

| Oxidation/Reduction | Act as reducing agents; incompatible with oxidizers. nih.gov Vanadium can undergo oxidation state changes (e.g., V(III) to V(IV)). ereztech.com Can participate in reduction reactions. | Vanadocene is easily oxidized. nih.gov Oxidation of V(III) vanadocene complexes to V(IV). ereztech.com Reduction potential data available for some V(IV)/V(III) vanadocenes. |

| Thermal Stability | Limited thermal stability; undergoes decomposition upon heating. | VCp₂(SCN)₂·0.5 H₂O sublimes/decomposes at 150°C. Decomposition temperatures reported for other vanadocene derivatives. Potential for metal-carbon bond cleavage and radical formation. |

| Photochemical Stability | Potential sensitivity to light, particularly UV and sunlight. Thiocyanate (B1210189) ligand is known to undergo photodegradation. | Some vanadocene complexes are sensitive to sunlight. Photochemical degradation of thiocyanate ligand observed under UV light. General mechanisms of photodegradation involve light absorption and radical generation. |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are essential to move beyond simple confirmation of presence to a detailed understanding of the three-dimensional structure and electronic properties of Bis(N-ethylidene vindesine)disulfide.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning the proton and carbon signals of the two vindesine (B1683056) moieties and the ethylidene disulfide linker. Of particular importance would be the use of Nuclear Overhauser Effect (NOE) based experiments, like NOESY or ROESY, to establish through-space proximities between protons. These correlations are critical for confirming the relative stereochemistry at the numerous chiral centers and for defining the spatial relationship between the two large vindesine units connected by the disulfide bridge.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Regions in a Vindesine-like Structure (Note: This is a generalized representation based on data for related vinca (B1221190) alkaloids and not specific experimental data for Bis-vds.)

| Functional Group/Region | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Indole/Indoline) | 6.0 - 8.0 | 110 - 150 |

| Olefinic Protons | 5.0 - 6.0 | 100 - 140 |

| Methine Protons (Aliphatic) | 2.5 - 4.5 | 40 - 80 |

| Methylene Protons (Linker) | 2.5 - 3.5 | 30 - 50 |

| Methyl Protons | 0.5 - 2.5 | 10 - 30 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Carbonyl (Ester/Amide) | - | 170 - 180 |

This interactive table provides a hypothetical overview of NMR data.

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) using methods like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are crucial for confirming the molecular formula and studying the fragmentation of Bis(N-ethylidene vindesine)disulfide.

The expected monoisotopic mass of the neutral molecule C₉₀H₁₁₆N₁₀O₁₄S₂ is approximately 1624.8114 Da. HRMS would confirm this with high accuracy. Tandem MS (MS/MS) experiments would be employed to elucidate the fragmentation pathways. Key fragmentations would likely include the cleavage of the disulfide bond, which is a relatively weak point in the molecule, and the fragmentation of the vindesine skeletons. The fragmentation pattern of vindesine itself typically involves characteristic losses from the velbanamine and vindoline (B23647) portions of the molecule. For this compound, one would expect to observe ions corresponding to the single vindesine-ethylidene-thiol monomer, as well as further fragmentation of the vindesine macrocycle. This data is invaluable for confirming the structure of the linker and its attachment points to the vindesine units.

Table 2: Predicted Mass Spectrometry Adducts for Bis(N-ethylidene vindesine)disulfide (Based on computational predictions for C₉₀H₁₁₆N₁₀O₁₄S₂)

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 1625.8187 |

| [M+Na]⁺ | 1647.8006 |

| [M-H]⁻ | 1623.8041 |

| [M+K]⁺ | 1663.7746 |

This interactive table displays computationally predicted mass-to-charge ratios for common adducts.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule's functional groups. These techniques are sensitive to bond types, symmetry, and intermolecular interactions.

For Bis(N-ethylidene vindesine)disulfide, the spectra would be complex but would feature characteristic bands for the functional groups present in the vindesine monomers and the disulfide linker.

FT-IR Spectroscopy : Expected to show strong absorptions for O-H and N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), strong C=O stretching from the ester and amide groups (1650-1750 cm⁻¹), C=C stretching from the aromatic and olefinic portions (1500-1600 cm⁻¹), and C-O and C-N stretching in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy : Would be particularly useful for identifying the S-S stretch of the disulfide bond, which typically gives a weak to medium intensity band in the 450-550 cm⁻¹ region. Aromatic ring vibrations would also be prominent.

Comparing the spectra of this compound to that of vindesine would highlight changes in the vibrational modes upon derivatization and dimerization, providing insights into potential intermolecular or intramolecular hydrogen bonding involving the linker.

X-ray Crystallography of Bis(N-ethylidene vindesine)disulfide, Disulfate and its Co-crystals

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. Obtaining a crystal structure for Bis(N-ethylidene vindesine)disulfide or its disulfate salt would provide unequivocal proof of its constitution, configuration, and conformation.

A successful crystallographic analysis would reveal:

The precise bond lengths, bond angles, and torsion angles of the entire molecule.

The absolute configuration of all stereocenters.

The conformation of the macrocyclic rings within the vindesine moieties.

The geometry and conformational preference of the disulfide bridge.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces.

While a crystal structure for this compound has not been reported in publicly accessible databases, the crystal structure of the related vinca alkaloid, vinblastine (B1199706) sulfate (B86663), has been solved. researchgate.netrsc.org This structure reveals the complex folding of the vindoline and catharanthine (B190766) units and their relative orientation. researchgate.netrsc.org A similar level of detailed structural information would be expected from a crystal structure of this compound or its disulfate salt. The formation of co-crystals with other molecules could also be explored to facilitate crystallization and potentially study intermolecular interactions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is particularly powerful for determining the absolute configuration of complex molecules and for studying conformational changes in solution.

Vinca alkaloids, with their multiple chiral centers and chromophoric indole (B1671886) and indoline (B122111) moieties, exhibit characteristic ECD spectra. columbia.edunih.gov Studies on vinblastine and its analogs have shown that the ECD spectrum is highly sensitive to the stereochemistry, particularly at the C16' position where the two halves of the dimer are joined. columbia.edu The interaction between the electric transition moments of the indole and indoline chromophores can lead to "exciton coupling," which results in a bisignate (two-signed) Cotton effect in the ECD spectrum. columbia.edunih.govcolumbia.edu The sign of this couplet can be directly related to the absolute configuration and the chiral twist between the two chromophores. columbia.edunih.govcolumbia.edu

For Bis(N-ethylidene vindesine)disulfide, ECD would be an invaluable tool to:

Confirm that the absolute configurations of the vindesine monomers are retained during the synthesis of the dimer.

Serve as a sensitive method for comparing the solution-state structure to any potential solid-state structures obtained from X-ray crystallography.

Conformational Dynamics and Preferred Conformations in Solution and Solid State

The Bis(N-ethylidene vindesine)disulfide molecule possesses significant conformational flexibility due to the rotatable bonds in the macrocycles and, importantly, within the disulfide linker. Understanding its conformational dynamics is key to comprehending its properties.

In Solid State : X-ray crystallography, if successful, would provide a static picture of the preferred conformation in the crystalline environment. nih.gov This conformation is influenced by crystal packing forces and may or may not be the lowest energy conformation present in solution.

Computational modeling, using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, would complement experimental data by exploring the potential energy surface of the molecule, identifying low-energy conformers, and simulating its dynamic behavior in different environments. By comparing calculated NMR, ECD, and vibrational spectra for different conformers with experimental data, a more complete and dynamic picture of the structure of Bis(N-ethylidene vindesine)disulfide can be achieved.

Computational and Theoretical Chemistry of Bis N Ethylidene Vindesine Disulfide, Disulfate

Density Functional Theory (DFT) Studies on Reactivity and Reaction Barriers

Density Functional Theory (DFT) is a widely adopted quantum mechanical method that approximates electronic structure based on electron density. DFT is particularly well-suited for larger molecules due to its favorable balance between accuracy and computational efficiency. DFT studies can be applied to probe the reactivity of Bis-vds, including the identification of plausible reaction pathways and the calculation of energy barriers associated with chemical transformations. This process involves determining the energies of the initial reactants, the transition states, and the final products. Transition state calculations are especially critical for ascertaining activation energies and predicting the rates at which reactions occur. nih.gov Furthermore, conceptual DFT can be utilized to predict the most reactive sites within a molecule by analyzing descriptors such as Fukui functions and Parr functions. frontiersin.org Although the search results did not yield specific DFT studies on the reactivity or reaction barriers of this compound, DFT is a standard and powerful tool for investigating the reaction mechanisms of a diverse range of complex molecules, including those containing disulfide bonds or extensive organic frameworks. doi.orgschrodinger.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent physical movements of atoms and molecules. researchgate.net For a flexible molecule like this compound, MD simulations are indispensable for exploring its conformational space and understanding how its structure evolves in different environments, particularly in solution. nih.govbiorxiv.org MD simulations can provide crucial insights into the preferred conformations of this compound when dissolved, the dynamics of its internal rotations, and its interactions with surrounding solvent molecules (solvent interactions). nih.gov These simulations can employ either explicit solvent models, which individually represent each solvent molecule, or implicit solvent models, which treat the solvent as a continuous medium. nih.gov To efficiently sample a wider range of conformations and overcome energy barriers, enhanced sampling techniques can be incorporated into MD simulations. mdpi.comnih.gov While direct MD studies on this compound were not found in the search results, MD simulations are routinely applied to investigate the conformational dynamics and solvent interactions of large organic and biological molecules. mdpi.comnih.gov

Prediction of Spectroscopic Parameters

Computational methods offer the capability to predict various spectroscopic parameters, which can significantly aid in the interpretation of experimental spectra and the comprehensive characterization of a molecule. For this compound, computational chemistry can predict parameters relevant to spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Electronic Absorption (UV-Vis) spectroscopy. These predictions are derived from the calculated electronic structure and the analysis of molecular vibrations. For instance, calculated vibrational frequencies can be compared with experimental IR or Raman spectra to verify a molecule's structure or identify different conformational isomers. core.ac.uk Similarly, calculated NMR shielding constants can be correlated with experimental chemical shifts. While specific predictions for this compound were not found in the provided information, the computational prediction of spectroscopic parameters is a common application of quantum chemical methods for the characterization of organic molecules. core.ac.uk It is worth noting that bioimpedance spectroscopy (BIS), also mentioned in the search results, relates to the electrical properties of biological tissues and is not typically predicted using molecular-level computational chemistry methods applied to individual molecules. researchgate.netresearchgate.net

Mechanisms of Interaction in Model Biological Systems in Vitro

Cellular Accumulation and Efflux Modulation in Cultured Cell Lines

While the phenomenon of cross-resistance, which can be influenced by cellular accumulation and efflux, has been observed with Bis-vds in cultured cell lines, the provided information does not detail the specific mechanisms by which this compound undergoes cellular accumulation or modulates efflux pathways in these systems.

Molecular Basis of Cross-Resistance Phenomena in Leukemia Cell Models

Studies in cultured murine leukemia P388 cells have investigated the cross-resistance patterns involving this compound. Cultured P388 leukemia cells that were derived from vincristine (B1662923) (VCR)-resistant cell populations developed in vivo (P388/VCR) exhibited cross-resistance to vinblastine (B1199706) (VLB), vindesine (B1683056) (VDS), and bis(N-ethylidene vindesine)disulfide, disulfate (this compound). This cross-resistance was found to be dependent on both the concentration of the compound and the duration of exposure. Interestingly, cultured P388/VCR cells demonstrated greater sensitivity to a 6.1x10-5M concentration of this compound compared to the same concentration of VDS or VLB. Furthermore, cultured P388 cells originating from VCR-sensitive P388 leukemia passaged in vivo (P388/0) were significantly more sensitive to VDS and this compound than to VLB. This differential sensitivity was also observed to be a function of concentration and time of exposure.

Mechanistic Studies of Interaction with Cellular Macromolecules (e.g., Tubulin Polymerization, DNA Binding)

Specific in vitro mechanistic studies detailing the interaction of this compound with cellular macromolecules such as tubulin, including its effects on tubulin polymerization, or direct binding to DNA were not found in the provided search results.

Investigation of Cellular Uptake Mechanisms in Prokaryotic and Eukaryotic Cell Cultures

Information specifically investigating the cellular uptake mechanisms of this compound in either prokaryotic or eukaryotic cell cultures was not available in the provided search results.

Intracellular Chemical Transformations and Metabolite Identification in Cell-Free Systems

Details regarding the intracellular chemical transformations of this compound or the identification of its metabolites within cell-free systems were not present in the provided search results.

Advanced Analytical Methodologies for Compound Characterization and Quantification in Research

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are fundamental for separating and quantifying the components of a mixture. For a complex dimeric compound like Bis-vds, these methods are essential for assessing its purity and resolving potential isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of pharmaceutical compounds. For vinca (B1221190) alkaloids and their derivatives, such as vindesine (B1683056), reversed-phase HPLC (RP-HPLC) is a commonly employed technique.

Method development for a compound like this compound would typically involve the systematic optimization of several parameters to achieve adequate separation from its precursors (vindesine), degradation products, and other related substances. Key parameters to consider include:

Stationary Phase: A C18 column is a common choice for the separation of vinca alkaloids. The selection of a specific C18 column would depend on factors like particle size, pore size, and surface area, which influence resolution, efficiency, and analysis time.

Mobile Phase: The mobile phase composition is a critical factor in achieving the desired separation. A typical mobile phase for related compounds involves a mixture of an aqueous buffer and an organic modifier. For instance, a method for analyzing vindesine sulfate (B86663) and its related substances utilized a mobile phase composed of methanol (B129727) and a diethylamine (B46881) buffer solution (pH 7.5) in a 70:30 (v/v) ratio. nih.gov The pH of the aqueous phase is crucial for controlling the ionization state of the analyte and, consequently, its retention.

Detection: Ultraviolet (UV) detection is commonly used for vinca alkaloids due to the presence of chromophoric groups in their structure. For vindesine, a detection wavelength of 267 nm has been reported to be effective. nih.gov

Validation of the developed HPLC method is essential to ensure its reliability, and it is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

A study on the determination of related substances in vindesine sulfate established an RP-HPLC method that successfully separated four related substances from the main compound within thirteen minutes, demonstrating the efficiency of a well-developed HPLC method for purity analysis. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Vindesine-related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (150 mm x 4.6 mm i.d.) | nih.gov |

| Mobile Phase | Methanol: 1.5% Diethylamine (pH 7.5) (70:30 v/v) | nih.gov |

| Flow Rate | Typically 1.0 mL/min | General Practice |

| Detection | UV at 267 nm | nih.gov |

| Injection Volume | 20 µL | General Practice |

| Temperature | Ambient | General Practice |

Vindesine, the parent compound of this compound, is a complex molecule with multiple chiral centers. Therefore, this compound is also a chiral molecule, and it may exist as different stereoisomers. Chiral chromatography is a specialized form of column chromatography used to separate enantiomers.

The separation mechanism in chiral chromatography relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Electrophoretic Methods for Charge and Size Analysis

Electrophoretic methods separate molecules based on their charge-to-mass ratio in an electric field. While not as commonly used as HPLC for routine purity analysis of small molecules, techniques like Capillary Electrophoresis (CE) can offer high efficiency and resolution for charged species.

Given that this compound is a large molecule and can be protonated in acidic conditions, CE could potentially be used for its analysis. The separation in CE is based on the differential migration of ions in a capillary filled with an electrolyte under the influence of a high voltage. Factors such as the pH and composition of the background electrolyte, applied voltage, and capillary temperature would need to be optimized. For related vinca alkaloids, nonaqueous capillary electrophoresis has been reported for their estimation.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of large, non-volatile molecules like this compound. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z).

For impurity profiling, LC-MS can be used to detect and identify trace-level impurities that may not be visible with UV detection. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of unknown impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that aids in the identification of the impurities. While specific LC-MS methods for this compound are not detailed in the available literature, methods for other vinca alkaloids can serve as a starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a suitable technique for the direct analysis of large, non-volatile, and thermally labile molecules like this compound. The high temperatures required for volatilization in the GC inlet would likely cause the molecule to decompose. Derivatization to increase volatility and thermal stability might be a theoretical possibility, but it is not a common or practical approach for such a complex molecule.

Electrochemical Methods for Redox Potential Determination and Reactivity Studies

Electrochemical methods can be employed to study the redox properties of molecules, providing insights into their reactivity and potential metabolic pathways. Techniques such as cyclic voltammetry (CV) and square-wave voltammetry can be used to determine the oxidation and reduction potentials of a compound.

A study on the electrochemical properties of vindesine, the parent compound of this compound, was conducted using a disposable pencil graphite (B72142) electrode. researchgate.net The study investigated the oxidation of vindesine in different pH and supporting electrolyte media. The results indicated that vindesine undergoes an irreversible oxidation process. researchgate.net Such studies can be valuable for understanding the electrochemical behavior of the disulfide bond in this compound, which is susceptible to both oxidation and reduction.

Table 2: Electrochemical Parameters for the Oxidation of Vindesine

| Parameter | Value | Reference |

|---|---|---|

| Technique | Cyclic Voltammetry, Square-wave adsorptive stripping voltammetry | researchgate.net |

| Working Electrode | Pencil Graphite Electrode | researchgate.net |

| Supporting Electrolyte | Britton-Robinson buffer (pH 11.0) | researchgate.net |

| Oxidation Potential | Dependent on pH | researchgate.net |

Application of Spectroscopic Techniques for Quantitative Analysis in Complex Matrices

Spectroscopic techniques are widely used for the quantitative analysis of compounds. For a compound like this compound, Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward method for quantification, provided that the compound has a significant absorbance in the UV-Vis region and that there are no interfering substances in the sample matrix.

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For the analysis of this compound in complex matrices, such as biological fluids or pharmaceutical formulations, sample preparation steps like extraction or dilution may be necessary to remove interfering substances. The choice of solvent is also important, as it can affect the absorption spectrum of the compound.

Degradation and Stability Studies in Defined Chemical Environments

Kinetics and Mechanisms of Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many chemical compounds, involving the cleavage of chemical bonds by reaction with water. The susceptibility of "Bis-vds" to hydrolysis would depend on the nature of the chemical bonds within the "vds" moiety and the linkages to the "Bis-" groups.

Should "this compound" contain ester, amide, or other hydrolyzable functional groups, its degradation kinetics would likely follow pseudo-first-order reaction rates in aqueous solutions. The mechanism would involve nucleophilic attack by water or by hydroxide (B78521) or hydronium ions, depending on the pH of the environment. For instance, if "vds" represents a structure with ester linkages, hydrolysis would yield a dicarboxylic acid and two equivalents of the corresponding alcohol.

Table 1: Hypothetical Hydrolytic Degradation Kinetics of this compound at 25°C

| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

| 3 | 1.2 x 10⁻⁷ | 66.8 days |

| 7 | 8.5 x 10⁻⁸ | 94.5 days |

| 9 | 3.4 x 10⁻⁶ | 2.4 days |

Note: Data presented in this table is illustrative and not based on experimental results for a specific compound.

Oxidative Stability and Formation of Degradation Products

The oxidative stability of "this compound" would be determined by its susceptibility to reaction with oxidizing agents such as molecular oxygen, peroxides, or hydroxyl radicals. Functional groups that are prone to oxidation include aldehydes, ethers, and unsaturated carbon-carbon bonds.

If the "vds" structure contained, for example, a sulfide (B99878) linkage, oxidation could lead to the formation of sulfoxides and subsequently sulfones. The presence of benzylic hydrogens or allylic positions would also represent potential sites for oxidative attack. The degradation products would be more polar and potentially more reactive than the parent compound.

Photolytic Degradation Pathways and Photostability Assessment

Photolytic degradation occurs when a molecule absorbs light energy, leading to the breaking of chemical bonds. The photostability of "this compound" would depend on its ultraviolet-visible (UV-Vis) absorption spectrum. If the compound absorbs light in the environmentally relevant range (above 290 nm), it could undergo direct photolysis.

Potential photolytic pathways could include photo-isomerization, photo-oxidation, or photo-fragmentation. For instance, if "vds" contained an aromatic ring with certain substituents, it could be susceptible to photo-hydroxylation in the presence of oxygen. The assessment of photostability would involve exposing solutions of "this compound" to controlled light sources and monitoring its concentration over time.

Impact of pH, Temperature, and Ionic Strength on Chemical Stability

Environmental factors such as pH, temperature, and ionic strength can significantly influence the rate of chemical degradation.

pH: As indicated in the hypothetical data in Table 1, the rate of hydrolytic degradation is often pH-dependent. Both acid-catalyzed and base-catalyzed hydrolysis can occur, with many compounds exhibiting a U-shaped pH-rate profile, being most stable at an intermediate pH.

Temperature: Degradation rates typically increase with temperature, following the Arrhenius equation. An increase in temperature provides the necessary activation energy for chemical reactions to occur more readily.

Ionic Strength: The effect of ionic strength on degradation kinetics is generally less pronounced but can be significant for reactions involving charged species in the transition state.

Identification and Characterization of Chemical Degradation Products

The identification of degradation products is crucial for understanding the complete degradation pathway and for assessing any potential risks associated with the degradants. A combination of analytical techniques would be employed for this purpose.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for separating, identifying, and structurally elucidating degradation products. By comparing the mass spectra and NMR data of the degradation products with those of the parent compound and potential reference standards, the chemical structures of the degradants can be determined.

Emerging Research Avenues and Future Directions in Chemical Research on Bis N Ethylidene Vindesine Disulfide, Disulfate

Exploration of Novel Synthetic Pathways for Enhanced Scalability

Current literature does not provide detailed accounts of novel synthetic pathways specifically for Bis(N-ethylidene vindesine)disulfide, Disulfate aimed at enhanced scalability. However, for complex molecules like vinca (B1221190) alkaloid derivatives, research into more efficient, cost-effective, and environmentally benign synthetic routes is a common objective in chemical research. Future work could potentially focus on developing convergent synthesis strategies, utilizing novel coupling reactions, or exploring biocatalytic approaches to improve the yield and reduce the complexity of the synthesis of this specific bis-alkaloid structure. Given its disulfide linkage, methodologies for the controlled formation of this bond in the context of complex molecular scaffolds could also be a focus.

Advanced Computational Modeling for Deeper Mechanistic Understanding

The application of advanced computational modeling techniques, such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) methods, is a growing area in understanding the behavior of complex molecules. While specific computational studies on Bis(N-ethylidene vindesine)disulfide, Disulfate are not prominently featured in the search results, future research could leverage these tools to investigate its preferred conformations, the electronic properties of the disulfide bond, potential reaction pathways (e.g., reduction or cleavage of the disulfide), and interactions with different chemical environments. Computational modeling could provide valuable insights that are difficult to obtain solely through experimental methods, contributing to a deeper understanding of its intrinsic chemical properties and potential reactivity mechanisms.

Development of High-Throughput Screening Methods for Chemical Reactivity

The development of high-throughput screening (HTS) methods is crucial for efficiently assessing chemical reactivity and identifying conditions that influence a compound's transformation or interaction with other chemical species. While HTS is often associated with biological screening, chemical HTS can be applied to study reaction kinetics, identify catalysts, or screen for conditions that promote or inhibit specific chemical transformations of a molecule. For Bis(N-ethylidene vindesine)disulfide, Disulfate, future chemical research might involve developing HTS platforms to rapidly evaluate its stability under various pH, temperature, or solvent conditions, or to screen for reagents that induce specific chemical reactions, such as disulfide reduction or exchange.

Role of Bis(N-ethylidene vindesine)disulfide, Disulfate in Understanding Broader Chemical Principles (e.g., Disulfide Reactivity, Alkaloid Chemistry)

Bis(N-ethylidene vindesine)disulfide, Disulfate, as a molecule containing both a disulfide bond and a complex alkaloid structure, offers potential for contributing to the understanding of broader chemical principles. Research into the reactivity of the disulfide bond within this complex molecular framework can provide insights into disulfide chemistry in hindered or electron-rich environments. Furthermore, studying its synthesis and chemical transformations can contribute to the broader field of alkaloid chemistry, particularly concerning the modification and coupling of complex natural product scaffolds. Investigations into the stability and reactivity of the N-ethylidene groups in the context of the larger molecule could also offer valuable chemical information.

Q & A

Advanced Research Question

- Density Functional Theory (DFT): Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- Molecular Dynamics (MD): Model solvation effects in aqueous vs. organic solvents .

- Validate experimentally by comparing predicted reaction pathways with kinetic studies (e.g., Arrhenius plots) .

Challenge: Computational models may fail to account for catalytic intermediates; always supplement with empirical data .

What strategies resolve contradictions in reported thermodynamic properties of this compound (e.g., ΔHf, solubility)?

Advanced Research Question

- Meta-analysis: Systematically compare published datasets to identify methodological discrepancies (e.g., calorimetry vs. computational estimates) .

- Reproduce key studies under controlled conditions, documenting humidity, solvent grade, and instrumentation .

- Statistical reconciliation: Apply Bland-Altman plots to assess agreement between conflicting measurements .

Example Contradiction: Solubility in DMSO ranges from 12 mg/mL to 28 mg/mL across studies. Likely causes include incomplete equilibration or impurities .

How to design a study investigating this compound’s mechanism of action in biological systems?

Q. Methodological Guidance

- Hypothesis-driven approach: Start with a clear question (e.g., “Does this compound inhibit Enzyme X via competitive binding?”) .

- In vitro assays: Use enzyme kinetics (Km/Vmax shifts) and fluorescence quenching to test interactions .

- In vivo models: Prioritize zebrafish or murine studies for preliminary toxicity profiling .

- Data triangulation: Combine omics (proteomics/metabolomics) with structural biology (cryo-EM) .

Ethical Note: Adhere to institutional review boards (IRBs) for biological studies, including cytotoxicity thresholds .

How can researchers ensure data integrity when studying this compound’s stability under varying storage conditions?

Advanced Research Question

- Accelerated stability testing: Expose this compound to 40°C/75% RH for 6 months, sampling monthly for degradation products via LC-MS .

- Statistical modeling: Fit data to zero/first-order kinetics to predict shelf life .

- Document metadata: Include batch numbers, storage container material, and analytical instrument calibration logs .

Table 2: Degradation Products Identified in Stability Studies

| Condition | Major Degradant | Concentration (ppm) |

|---|---|---|

| 40°C, 75% RH | Compound A | 320 |

| 25°C, dark | None detected | <10 |

What are best practices for curating and sharing this compound research data to enhance reproducibility?

Q. Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。